molecular formula C14H8F3NO B5523561 3-(2-naphthyl)-5-(trifluoromethyl)isoxazole

3-(2-naphthyl)-5-(trifluoromethyl)isoxazole

Cat. No.: B5523561
M. Wt: 263.21 g/mol
InChI Key: VZEGAUWAAHRCCY-UHFFFAOYSA-N
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Description

3-(2-naphthyl)-5-(trifluoromethyl)isoxazole is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-naphthyl)-5-(trifluoromethyl)isoxazole typically involves a [3+2] cycloaddition reaction, also known as a nitrone-olefin cycloaddition. This reaction can be carried out using nitrile oxides and alkenes as starting materials. The reaction conditions often include the use of a solvent such as toluene and heating the reaction mixture to around 180°C in a sealed tube .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-naphthyl)-5-(trifluoromethyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-naphthyl)-5-(trifluoromethyl)isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-naphthyl)-5-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(2-naphthyl)-5-methylisoxazole: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-(2-naphthyl)-5-chloromethylisoxazole: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-(2-naphthyl)-5-(trifluoromethyl)isoxazole makes it unique compared to its analogs. This group can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-naphthalen-2-yl-5-(trifluoromethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)13-8-12(18-19-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEGAUWAAHRCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NOC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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